o-Tolyl cyclohexanecarboxylate o-Tolyl cyclohexanecarboxylate
Brand Name: Vulcanchem
CAS No.: 18731-58-3
VCID: VC21096641
InChI: InChI=1S/C14H18O2/c1-11-7-5-6-10-13(11)16-14(15)12-8-3-2-4-9-12/h5-7,10,12H,2-4,8-9H2,1H3
SMILES: CC1=CC=CC=C1OC(=O)C2CCCCC2
Molecular Formula: C14H18O2
Molecular Weight: 218.29 g/mol

o-Tolyl cyclohexanecarboxylate

CAS No.: 18731-58-3

Cat. No.: VC21096641

Molecular Formula: C14H18O2

Molecular Weight: 218.29 g/mol

* For research use only. Not for human or veterinary use.

o-Tolyl cyclohexanecarboxylate - 18731-58-3

Specification

CAS No. 18731-58-3
Molecular Formula C14H18O2
Molecular Weight 218.29 g/mol
IUPAC Name (2-methylphenyl) cyclohexanecarboxylate
Standard InChI InChI=1S/C14H18O2/c1-11-7-5-6-10-13(11)16-14(15)12-8-3-2-4-9-12/h5-7,10,12H,2-4,8-9H2,1H3
Standard InChI Key UTBUSXPYYDGYGA-UHFFFAOYSA-N
SMILES CC1=CC=CC=C1OC(=O)C2CCCCC2
Canonical SMILES CC1=CC=CC=C1OC(=O)C2CCCCC2

Introduction

Chemical Structure and Properties

Molecular Structure

o-Tolyl cyclohexanecarboxylate consists of a cyclohexane ring with a carboxyl group attached to it, which forms an ester bond with the hydroxyl group of o-cresol. The o-tolyl group contains a methyl substituent at the ortho position relative to the ester linkage. This structural arrangement contributes to the compound's unique chemical and physical properties.

Basic Properties

The basic physicochemical properties of o-Tolyl cyclohexanecarboxylate are summarized in the following table:

PropertyValueNotes
Molecular FormulaC₁₄H₁₈O₂-
Molecular WeightApproximately 218.29 g/molCalculated based on atomic weights
Physical StateLikely a colorless to pale yellow liquidCommon for aromatic esters
SolubilityPoorly soluble in water, soluble in organic solventsCharacteristic of esters with hydrophobic groups
Boiling PointEstimated 280-300°CBased on similar aromatic esters
Flash PointEstimated 110-130°CBased on similar compounds

Synthesis Methods

Esterification Reactions

The most direct method for synthesizing o-Tolyl cyclohexanecarboxylate involves the esterification of cyclohexanecarboxylic acid with o-cresol. This reaction typically requires acidic catalysis and can be performed under various conditions:

Fischer Esterification

This classical method involves the reaction of cyclohexanecarboxylic acid with o-cresol in the presence of a strong acid catalyst (typically sulfuric acid or p-toluenesulfonic acid) under reflux conditions. Water is continuously removed to drive the equilibrium toward ester formation.

Steglich Esterification

This milder method employs N,N'-dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst. This approach is particularly useful when dealing with sensitive substrates.

Acyl Chloride Method

Cyclohexanecarbonyl chloride can react with o-cresol in the presence of a base (such as triethylamine or pyridine) to form the ester. This method typically provides higher yields and proceeds under milder conditions.

Synthesis MethodTypical Yield (%)AdvantagesLimitations
Fischer Esterification60-70Simple setup, inexpensive reagentsRequires removal of water, longer reaction times
Steglich Esterification70-85Mild conditions, works with sensitive substratesExpensive reagents, difficult purification
Acyl Chloride Method80-90High yields, faster reactionRequires handling of moisture-sensitive acyl chloride

Applications

Industrial Applications

o-Tolyl cyclohexanecarboxylate and similar aromatic esters find applications in various industries:

Fragrances and Flavors

Aromatic esters are widely used in the fragrance and flavor industry due to their pleasant odors. While specific data on o-Tolyl cyclohexanecarboxylate is limited, structurally similar esters are known for their fruity, floral, or spicy notes.

Polymer Industry

Aromatic esters can serve as plasticizers for polymers, improving their flexibility and workability. The bulky cyclohexyl and o-tolyl groups potentially make this compound a candidate for specialized plasticizer applications.

Synthetic Intermediates

Esters like o-Tolyl cyclohexanecarboxylate can serve as key intermediates in the synthesis of more complex molecules, particularly in pharmaceutical research and development.

Physical and Chemical Properties

Spectroscopic Properties

The spectroscopic characteristics of o-Tolyl cyclohexanecarboxylate would typically include:

Infrared Spectroscopy

The IR spectrum would show characteristic absorption bands including:

  • Ester C=O stretching at approximately 1730-1750 cm⁻¹

  • Aromatic C=C stretching at approximately 1450-1600 cm⁻¹

  • C-O stretching at approximately 1200-1250 cm⁻¹

Nuclear Magnetic Resonance

In the ¹H NMR spectrum, key signals would include:

  • Methyl protons of the o-tolyl group (approximately 2.0-2.2 ppm)

  • Aromatic protons (approximately 6.8-7.5 ppm)

  • Cyclohexyl protons (approximately 1.0-2.0 ppm, with the proton adjacent to the carboxyl group at approximately
    2.2-2.5 ppm)

Hydrolysis

Like most esters, o-Tolyl cyclohexanecarboxylate is susceptible to hydrolysis under acidic or basic conditions, yielding cyclohexanecarboxylic acid and o-cresol.

Transesterification

In the presence of alcohols and appropriate catalysts, the compound can undergo transesterification to form different esters.

Structure-Activity Relationships

Comparison with Similar Esters

The presence of the o-methyl group on the aromatic ring likely influences the compound's properties compared to unsubstituted phenyl cyclohexanecarboxylate. These differences may include:

Propertyo-Tolyl CyclohexanecarboxylatePhenyl Cyclohexanecarboxylate
Steric EffectsIncreased steric hindrance near the ester linkageLess steric hindrance
Electron DensitySlightly increased electron density on the aromatic ringLower electron density
Hydrolysis RatePotentially slower due to steric hindranceFaster
Solubility in Nonpolar SolventsHigher due to additional methyl groupLower

Analytical Methods

High-Performance Liquid Chromatography (HPLC)

HPLC analysis of o-Tolyl cyclohexanecarboxylate would typically employ reverse-phase conditions:

  • Column: C18 or similar

  • Mobile phase: Acetonitrile/water gradient

  • Detection: UV detection at 220-280 nm

Gas Chromatography (GC)

Due to its expected moderate volatility, the compound should be amenable to GC analysis:

  • Column: 5% phenyl-methylpolysiloxane or similar

  • Temperature program: Starting at approximately 100°C and ramping to 250-300°C

  • Detection: Flame ionization detector (FID) or mass spectrometry (MS)

Toxicological Considerations

Acute Toxicity

Aromatic esters typically exhibit low to moderate acute toxicity, with potential for irritation to skin, eyes, and respiratory tract.

Environmental Concerns

The compound's limited water solubility and potential for biodegradation through ester hydrolysis would influence its environmental persistence and bioaccumulation potential.

Current Research Trends

Green Chemistry Approaches

Recent trends in the synthesis of aromatic esters include:

Enzyme-Catalyzed Synthesis

Lipase-catalyzed esterification provides a more environmentally friendly approach to synthesizing esters like o-Tolyl cyclohexanecarboxylate, operating under milder conditions and generating fewer byproducts.

Solvent-Free Methods

Developing solvent-free or using green solvents for esterification reactions represents an area of ongoing research, reducing the environmental impact of ester synthesis.

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